molecular formula C18H16FNO3 B3375201 3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid CAS No. 1082334-06-2

3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid

Cat. No.: B3375201
CAS No.: 1082334-06-2
M. Wt: 313.3 g/mol
InChI Key: IMNCSVSUEGCVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid is a synthetic compound that belongs to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorophenyl group, a methoxy group, and a propanoic acid moiety, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-chlorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid
  • 3-[2-(4-bromophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid
  • 3-[2-(4-methylphenyl)-5-methoxy-1H-indol-3-yl]propanoic acid

Uniqueness

3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-23-13-6-8-16-15(10-13)14(7-9-17(21)22)18(20-16)11-2-4-12(19)5-3-11/h2-6,8,10,20H,7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNCSVSUEGCVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid
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3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid
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3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid
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3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid
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3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid
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3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid

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